molecular formula C25H27N5O3S B2841295 2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide CAS No. 1359446-30-2

2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide

Cat. No. B2841295
CAS RN: 1359446-30-2
M. Wt: 477.58
InChI Key: IBFFZVOJCVDCJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The pyrazolo[4,3-d]pyrimidin ring could potentially be formed through a cyclization reaction . The ester and amide groups could be introduced through condensation reactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The amide group could participate in condensation reactions .

Scientific Research Applications

Synthesis and Biological Activity

  • Design and Synthesis of Anticancer Agents : A study focused on the synthesis of certain acetamide derivatives, including structures similar to the queried compound, to evaluate their potential as anticancer agents. These compounds were tested on various cancer cell lines, showing appreciable growth inhibition against some of them (Al-Sanea et al., 2020).

  • Anti-inflammatory and Analgesic Agents : Another research synthesized novel compounds derived from visnaginone and khellinone, structurally related to the queried compound, to investigate their anti-inflammatory and analgesic activities. The study concluded that some of these synthesized compounds exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

  • Antioxidant Activity : A different study involved the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes. These complexes demonstrated significant antioxidant activities in vitro, showcasing the potential therapeutic applications of such compounds (Chkirate et al., 2019).

  • Heterocyclic Compound Synthesis : Research on the synthesis of new pyridazinone derivatives, which share structural similarities with the compound of interest, explored their spectroscopic characteristics and potential chemical properties. Such studies contribute to the broader understanding of the chemical and physical properties of these complex molecules (Kalai et al., 2021).

properties

IUPAC Name

2-[1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S/c1-5-30-23-22(17(3)28-30)27-25(34-15-21(31)26-19-11-8-9-16(2)13-19)29(24(23)32)14-18-10-6-7-12-20(18)33-4/h6-13H,5,14-15H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFFZVOJCVDCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CC=C3OC)SCC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide

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